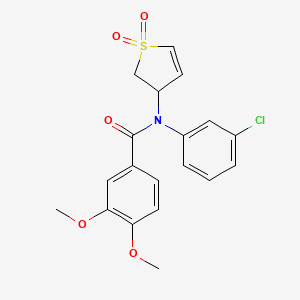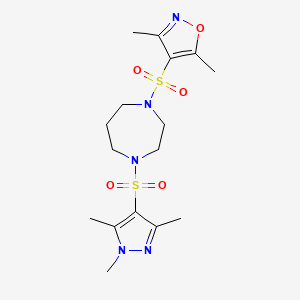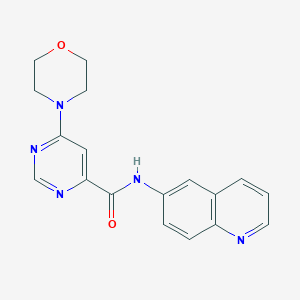
6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” is a chemical compound. It is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the reaction of anilines using malonic acid equivalents . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidine derivatives are crucial for their chemical reactions . The specific reactions of “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” would depend on the specific substituents present in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the synthesis of morpholinyl- and pyrrolidinyl-substituted quinolines, which involved reactions starting from bromoquinolines and heteroarylamines like morpholine. This synthesis indicated significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and hydrogen bonding interactions (Bonacorso et al., 2018).
DNA-dependent Protein Kinase Inhibition
- Research on 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones, which include similar structures, revealed their potential as inhibitors of DNA-dependent protein kinase. These compounds, when substituted with certain aryl and heteroaryl groups, exhibited low nanomolar range IC50 values (Barbeau et al., 2007).
Cytotoxic Effects and DNA/BSA Interactions
- Studies involving carboxamide palladium(II) complexes with ligands similar to 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide showed that these complexes exhibit cytotoxic effects on various cancer cell lines and have strong interactions with calf thymus DNA and bovine serum albumin. The cytotoxic effects were comparable to cisplatin in some cases (Omondi et al., 2021).
Antimicrobial Properties
- A study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which are structurally similar, showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Biointerface Research in Applied Chemistry, 2019).
Future Directions
Pyrimidine derivatives, such as “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide”, have potential therapeutic applications, particularly in the field of anticancer drug development . Future research could focus on further exploring these therapeutic potentials and developing more potent and efficacious drugs with the pyrimidine scaffold .
properties
IUPAC Name |
6-morpholin-4-yl-N-quinolin-6-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(22-14-3-4-15-13(10-14)2-1-5-19-15)16-11-17(21-12-20-16)23-6-8-25-9-7-23/h1-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZIYJSYGYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

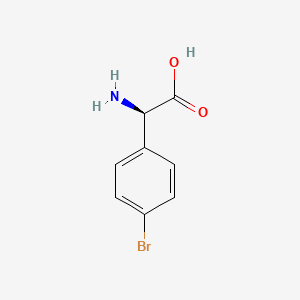
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2813149.png)
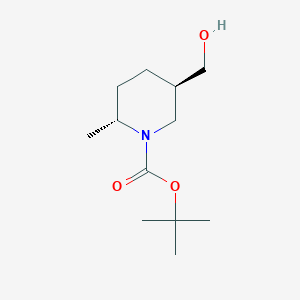
![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)
![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)
![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)
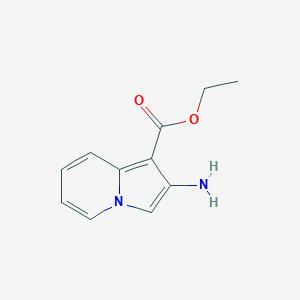
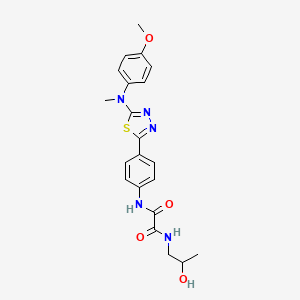
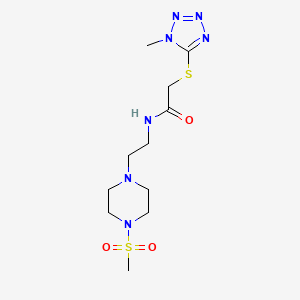
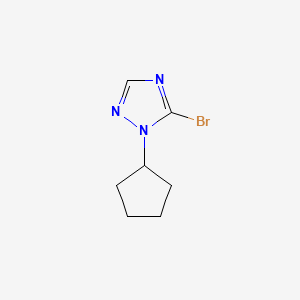
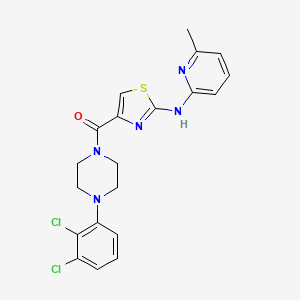
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B2813163.png)
